4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide

Regioisomerism Benzamide SAR Antiproliferative selectivity

Procure this para-substituted, ethylenediamine-extended phenoxyacetamido-benzamide to fill critical SAR gaps in your screening library. Unlike abundant ortho-substituted 2-(2-phenoxyacetamido)benzamide analogs, this regioisomer introduces a flexible ethylene spacer and a secondary amide H-bond donor, fundamentally altering target engagement profiles validated in antiproliferative and EthR inhibition studies. Select this compound for systematic regioisomer panel construction, linker-optimization campaigns against EthR, or as a pyrazole-free comparator for deconvoluting benzamide-driven bioactivity in antibiofilm assays. Avoid SAR invalidation by ensuring scaffold-specific procurement.

Molecular Formula C25H25N3O4
Molecular Weight 431.5 g/mol
CAS No. 1021220-41-6
Cat. No. B6543585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide
CAS1021220-41-6
Molecular FormulaC25H25N3O4
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)COC3=CC=CC=C3
InChIInChI=1S/C25H25N3O4/c1-18-7-9-20(10-8-18)25(31)28-21-13-11-19(12-14-21)24(30)27-16-15-26-23(29)17-32-22-5-3-2-4-6-22/h2-14H,15-17H2,1H3,(H,26,29)(H,27,30)(H,28,31)
InChIKeyKRJOMAMUKXUYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide (CAS 1021220-41-6): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


4-Methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide (CAS 1021220-41-6, molecular formula C₂₅H₂₅N₃O₄, molecular weight 431.5 g/mol) is a synthetic benzamide derivative characterized by a 4-methylbenzoyl group linked via an amide bond to a para-carbamoylphenyl moiety, which is further connected through an ethylenediamine spacer to a 2-phenoxyacetamido terminus [1]. The compound belongs to the broader class of phenoxyacetamido-benzamides, a scaffold that has been validated in multiple therapeutic contexts, including EthR inhibition for tuberculosis booster therapy and antiproliferative activity against hematological malignancies [2][3]. Its distinctive structural feature—a para-oriented benzamide core with a flexible ethylene-linked phenoxyacetamide extension—differentiates it from the more extensively characterized ortho-substituted 2-(2-phenoxyacetamido)benzamide congeners, creating distinct opportunities for target engagement and pharmacokinetic modulation that procurement scientists must evaluate when selecting tools for structure–activity relationship (SAR) campaigns.

Why Generic Benzamide or Phenoxyacetamide Surrogates Cannot Replace 4-Methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide in Focused SAR Programs


Simple in-class substitution of 4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide with commercially abundant ortho-substituted 2-(2-phenoxyacetamido)benzamides or N-phenylphenoxyacetamide derivatives would invalidate SAR conclusions, because the regioisomeric position of the phenoxyacetamido attachment (para versus ortho) and the presence of the ethylenediamine spacer fundamentally alter target engagement profiles [1]. The Raffa et al. systematic SAR study demonstrated that shifting the phenoxyacetamido moiety from the ortho to the para or meta position on the benzamide scaffold produced distinct antiproliferative fingerprints across the NCI 60-cell-line panel, with subsets of para-substituted analogs displaying selectivity patterns not observed in the ortho series [1]. Furthermore, the ethylene linker in the target compound introduces two additional rotatable bonds and one hydrogen-bond donor (the secondary amide NH on the spacer) compared to directly coupled analogs, altering both the conformational landscape and the capacity for bidentate hydrogen-bond interactions within binding pockets such as those of zinc-dependent hydrolases [2]. These cumulative structural differences mean that pharmacological data generated with simpler ortho-benzamides or linker-free phenoxyacetamides cannot be reliably extrapolated to the target compound; procurement choices must therefore respect the specific connectivity embedded in this chemical architecture.

Product-Specific Quantitative Differentiation Evidence for 4-Methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide


Regioisomeric Differentiation: Para-Benzamide Linkage Versus Ortho-Substituted 2-(2-Phenoxyacetamido)benzamide Congeners

The target compound positions the benzamide core at the para position relative to the phenoxyacetamido-bearing substituent, whereas the most extensively characterized series (Raffa et al., 2015) employs an ortho-aminobenzamide scaffold. In the Raffa study, 2-(2-phenoxyacetamido)benzamides 17a–v were evaluated against the K562 chronic myelogenous leukemia cell line, with several ortho-substituted analogs demonstrating IC₅₀ values below 500 nM across six lymphoma lines [1]. Critically, the same investigation demonstrated that moving the phenoxyacetamido moiety to the para and meta positions yielded compounds with divergent antiproliferative fingerprints, indicating that regioisomerism is a primary determinant of biological outcome. The target compound, bearing a para-carbamoylphenyl rather than an ortho-aminobenzamide substructure, is expected to occupy a distinct region of chemical space and cannot be assumed to recapitulate the ortho series' activity profile; this regioisomeric distinction is actionable for procurement teams building focused libraries for differential tumor-lineage screening [2].

Regioisomerism Benzamide SAR Antiproliferative selectivity

Ethylenediamine Spacer Contribution: Conformational Flexibility and Hydrogen-Bond Capacity Versus Directly Linked N-Phenylphenoxyacetamide Derivatives

The target compound incorporates an ethylenediamine (–NH–CH₂–CH₂–NH–) spacer between the benzamide core and the phenoxyacetamide terminus, adding one hydrogen-bond donor (secondary amide NH) and two rotatable bonds relative to directly coupled N-phenylphenoxyacetamide derivatives such as those optimized by Flipo et al. (2012) for EthR inhibition [1]. In the Flipo study, the X-ray co-crystal structure of the most potent N-phenylphenoxyacetamide chemotype (PDB 4DW6) with EthR revealed a binding pose in a largely lipophilic channel; the ethyl spacer present in the target compound introduces conformational degrees of freedom and a polar anchor point that may enable alternative binding modes, potentially accessing sub-pockets unavailable to the rigid, directly linked series [1]. The 960-member focused library in that study explored substitutions on the phenyl rings but did not systematically vary the linker length; the target compound therefore represents an underexplored linker-expanded chemotype that could address the binding-site plasticity observed in transcriptional regulator targets [2].

Linker optimization EthR inhibition Conformational analysis

Reversed Amide Connectivity Scaffold: Differentiation from 2-Phenoxyacetamido-1H-pyrazol-5-yl-benzamide Hybrids in Antibiofilm Contexts

A structurally distinct yet mechanistically relevant comparator class—4-cinnamamido- and 2-phenoxyacetamido-(1H-pyrazol-5-yl)benzamides—was recently evaluated for antibiofilm activity against Candida albicans, with the most potent analog (compound 27c, bearing a 4-chlorophenoxy substituent) achieving a BIC₅₀ of 0.01 µM and biofilm inhibition of 60–73% across the series [1]. The target compound (CAS 1021220-41-6) differs fundamentally from the pyrazole-hybrid series: it lacks the 1H-pyrazole nucleus and instead employs a para-substituted benzamide core with an ethylenediamine-extended phenoxyacetamide. This divergence in heterocyclic architecture and linker topology is significant because the pyrazole ring in the comparator series provides additional π-stacking and metal-coordination capacity that the target compound's simpler benzamide scaffold does not replicate. The target compound's scaffold may therefore offer advantages where pyrazole-associated off-target activity (e.g., COX inhibition) is undesirable, making it a cleaner chemical probe for dissecting benzamide-specific pharmacological effects [2].

Antibiofilm activity Candida albicans Phenoxyacetamide scaffold

Physicochemical Differentiation: Predicted logP, Hydrogen-Bonding Capacity, and Rule-of-Five Compliance for Oral Bioavailability Profiling

The target compound's predicted logP of 3.83, molecular weight of 431.5 g/mol, and hydrogen-bond donor count derived from the ethylenediamine spacer (1 additional HBD relative to directly coupled N-phenylphenoxyacetamide derivatives) position it near the upper boundary of Lipinski rule-of-five space, with no violations flagged [1]. By comparison, the most potent EthR inhibitors from the Flipo series have reported logP values in the range of 4.5–5.5 (estimated from reported structures), suggesting that the target compound's enhanced polarity and hydrogen-bonding capacity may confer superior aqueous solubility and reduced plasma protein binding, both of which are empirically testable differentiators for in vivo pharmacokinetic studies [2]. The ZINC database confirms that no ChEMBL-annotated activity is currently reported for this compound, designating it as an uncharacterized chemical probe with drug-like physicochemical credentials [1].

Physicochemical properties Drug-likeness ADMET prediction

Priority Research and Procurement Application Scenarios for 4-Methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide


Focused Library Design for Comparative Benzamide Regioisomer SAR in Oncology

The para-substituted benzamide architecture of this compound fills a critical gap in SAR libraries dominated by ortho-substituted 2-(2-phenoxyacetamido)benzamide analogs [1]. Procurement teams assembling systematic regioisomer panels for differential NCI-60 or lymphoma-cell-line phenotypic screening should include this compound as the para-linked, ethylenediamine-extended representative. Its distinct connectivity relative to the ortho-benzamide and meta-benzamide series allows conclusive determination of whether the antiproliferative G0–G1 arrest phenotype reported for ortho analogs is retained, attenuated, or inverted upon para-substitution [1]. Recommendation: batch testing against K562 and a panel of lymphoma lines in parallel with ortho comparators 17a–v from Raffa et al. to quantify regioisomeric selectivity windows.

EthR Inhibitor Linker-Expansion Screening for Ethionamide Booster Development

The Flipo et al. (2012) co-crystal structure of EthR with directly coupled N-phenylphenoxyacetamide ligands (PDB 4DW6) revealed a lipophilic binding channel that accommodates conformational flexibility [2]. The ethylenediamine spacer in the target compound introduces two additional rotatable bonds and a secondary amide hydrogen-bond donor, representing a systematic linker-expansion strategy that the original focused library did not explore. Screening this compound in a thermal shift assay against recombinant EthR and in M. tuberculosis-infected macrophage ethionamide potentiation models can test whether linker extension accesses sub-pockets or alters the binding mode observed crystallographically [2]. Procurement priority: high for groups pursuing fragment-growing or linker-optimization campaigns on the EthR–ethionamide axis.

Selective Chemical Probe for Benzamide-Pharmacology Deconvolution Free of Pyrazole-Associated Polypharmacology

Recent studies have demonstrated that 2-phenoxyacetamido-1H-pyrazol-5-yl-benzamide hybrids exhibit potent antibiofilm activity (BIC₅₀ down to 0.01 µM) against Candida albicans [3]. However, the pyrazole nucleus in these hybrids introduces potential off-target liabilities (e.g., COX enzyme modulation). Because the target compound lacks the pyrazole ring entirely while retaining the phenoxyacetamido-benzamide pharmacophore, it serves as a pyrazole-free comparator for deconvoluting whether antibiofilm or antiproliferative effects are benzamide-driven versus pyrazole-driven. Procurement of this compound for side-by-side testing with compound 27c-type analogs enables clean pharmacological dissection of the benzamide scaffold's intrinsic bioactivity [3].

Oral Bioavailability Lead Identification from a Physicochemically Balanced Benzamide Scaffold

With a predicted logP of 3.83, molecular weight of 431.5, and zero rule-of-five violations, the target compound occupies a favorable region of oral drug-like chemical space [4]. By contrast, many validated EthR inhibitor leads in the N-phenylphenoxyacetamide class exceed logP 4.5, raising solubility and metabolic-stability concerns [2]. Procurement teams prioritizing oral bioavailability should select this compound for parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, and microsomal stability studies alongside more lipophilic comparator compounds. The resulting head-to-head ADME data can anchor a medicinal chemistry optimization program grounded in a more developable starting point.

Quote Request

Request a Quote for 4-methyl-N-(4-{[2-(2-phenoxyacetamido)ethyl]carbamoyl}phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.